6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine
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Overview
Description
6-(3,4-Dichlorophenyl)-N-phenethylpyridazin-3-amine is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a dichlorophenyl group and a phenethylamine moiety attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-N-phenethylpyridazin-3-amine typically involves the reaction of 3,4-dichlorophenylhydrazine with phenethylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 6-(3,4-Dichlorophenyl)-N-phenethylpyridazin-3-amine may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-N-phenethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-N-phenethylpyridazin-3-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: An herbicide that inhibits photosynthesis by blocking electron flow in photosystem II.
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: A catalyst used in Mitsunobu reactions.
4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol: A compound with antiproliferative activity against cancer cells.
Uniqueness
6-(3,4-Dichlorophenyl)-N-phenethylpyridazin-3-amine stands out due to its unique combination of a dichlorophenyl group and a phenethylamine moiety attached to a pyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
63185-80-8 |
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Molecular Formula |
C18H15Cl2N3 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine |
InChI |
InChI=1S/C18H15Cl2N3/c19-15-7-6-14(12-16(15)20)17-8-9-18(23-22-17)21-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,23) |
InChI Key |
OVWSAMZCHMZFJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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